FLT3-IN-5e

Description

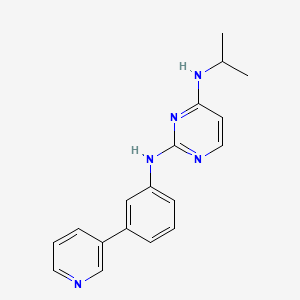

Structure

3D Structure

Properties

Molecular Formula |

C18H19N5 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

4-N-propan-2-yl-2-N-(3-pyridin-3-ylphenyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C18H19N5/c1-13(2)21-17-8-10-20-18(23-17)22-16-7-3-5-14(11-16)15-6-4-9-19-12-15/h3-13H,1-2H3,(H2,20,21,22,23) |

InChI Key |

JTFUPGNZUPRHCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC(=NC=C1)NC2=CC=CC(=C2)C3=CN=CC=C3 |

Origin of Product |

United States |

Molecular Mechanisms of Flt3 in 5e Action and Target Engagement

Direct Kinase Inhibition by FLT3-IN-5e

This compound primarily functions by directly inhibiting the enzymatic activity of the FLT3 kinase. guidetoimmunopharmacology.orgguidetopharmacology.org This inhibition is essential for counteracting the abnormal signaling driven by activating mutations in FLT3.

ATP Competitive Binding Modes (e.g., Type I Inhibition)

Research indicates that this compound operates as a type-I inhibitor of FLT3. nih.gov Type I inhibitors bind to the ATP-binding site within the kinase domain when the receptor is in its active conformation, characterized by the "DFG-in" motif orientation. xiahepublishing.commdpi.comnih.gov By competing with endogenous ATP for access to this site, this compound prevents the phosphorylation of downstream substrates, thereby blocking kinase activity. mdpi.comnih.gov This binding mode allows type I inhibitors to be effective against AML cells harboring either FLT3-ITD or FLT3-TKD point mutations. mdpi.comnih.gov Biochemical assays and analyses like Lineweaver-Burk plots have demonstrated that compounds such as 5e compete with ATP for binding within the FLT3 pocket. nih.gov

Inhibition of FLT3 Autophosphorylation

A direct consequence of this compound's competitive binding at the ATP site is the inhibition of FLT3 autophosphorylation. mdpi.comnih.gov Autophosphorylation, where the kinase phosphorylates itself upon activation, is a crucial initial step required for the activation of downstream signaling cascades. xiahepublishing.commdpi.com By preventing ATP from binding, this compound effectively halts this fundamental process in FLT3 signaling initiation. Studies have shown a strong correlation between the sensitivity of AML cells to compounds like 5e and a reduction in FLT3-ITD phosphorylation levels. acs.org

Downstream Signaling Pathway Modulation

Activating FLT3 mutations, particularly FLT3-ITD, lead to the constitutive activation of several downstream signaling pathways that drive leukemogenesis by promoting cell survival, proliferation, and inhibiting differentiation. nih.govashpublications.orgxiahepublishing.complos.orgashpublications.org this compound, through its inhibition of FLT3 kinase activity, modulates the activity of these pathways.

Impact on PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a key signaling route activated by FLT3, involved in regulating cell growth, survival, and metabolism. nih.govashpublications.orgxiahepublishing.complos.orgashpublications.orgbiorxiv.orgjcancer.orglu.seaacrjournals.org FLT3-ITD mutations are known to constitutively activate this pathway. nih.govxiahepublishing.combiorxiv.orghaematologica.org Inhibition of FLT3 by compounds such as this compound is expected to suppress the aberrant activity of the PI3K/AKT/mTOR pathway. Research on FLT3 inhibitors has shown that they can lead to decreased phosphorylation of downstream components within this pathway, including p-mTOR and p-S6K. haematologica.org The PI3K/AKT/mTOR pathway has also been implicated in the development of drug resistance in AML. biorxiv.orgjcancer.org

Modulation of RAS/MAPK/ERK Signaling

The RAS/MAPK/ERK pathway is another significant signaling cascade downstream of FLT3 that controls cell proliferation and differentiation. nih.govashpublications.orgxiahepublishing.complos.orgashpublications.orgbiorxiv.org FLT3-ITD mutations contribute to the constitutive activation of the MEK/ERK pathway. haematologica.org Inhibition of FLT3 by compounds like this compound is anticipated to reduce the activity of the RAS/MAPK/ERK pathway. Studies have indicated that FLT3 inhibition can result in the suppression of phosphorylated ERK (p-ERK). haematologica.org Mutations in genes within the RAS/MAPK pathway, such as NRAS and KRAS, have been identified as common mechanisms of acquired resistance to FLT3 inhibitors. biorxiv.org

Regulation of JAK/STAT Pathway Activity

The JAK/STAT pathway, particularly STAT5, is strongly activated by FLT3-ITD mutations and significantly contributes to the oncogenic potential of mutant FLT3. nih.govashpublications.orgxiahepublishing.complos.orgashpublications.orglu.seaacrjournals.orgsemanticscholar.orgdovepress.comrsc.org As a FLT3 inhibitor, this compound is expected to suppress the constitutive activation of the JAK/STAT pathway, specifically the phosphorylation of STAT5. Studies evaluating the effects of FLT3 inhibitors have demonstrated a strong suppression of STAT5 phosphorylation upon treatment. acs.orgrsc.org Elevated levels of phosphorylated STAT5 (pY-STAT5) have been correlated with poor prognosis and resistance to tyrosine kinase inhibitors in myeloid malignancies. dovepress.com

Effects on other Signaling Cascades (e.g., Wnt/β-catenin)

Activating mutations of FLT3, particularly internal tandem duplications (ITD), are known to influence various downstream signaling pathways beyond the canonical RAS, SRC, and STAT5 cascades directly activated by FLT3 phosphorylation nih.govxiahepublishing.com. Research indicates a notable interplay between aberrant FLT3 signaling and the Wnt/β-catenin pathway. Activating mutations of FLT3 have been shown to constitutively activate β-catenin through the inhibition of GSK-3β, a process dependent on the PI3 kinase pathway mdpi.comnih.gov. This activation of β-catenin by FLT3-ITD mutations is thought to occur via GSK-3β and may directly contribute to the leukemic phenotype mdpi.comnih.gov.

Furthermore, the activity of the Wnt/β-catenin pathway has been demonstrated to modulate the sensitivity of cells harboring FLT3-ITD mutations to FLT3 kinase inhibitors mdpi.comnih.gov. FLT3-ITD mutations enhance β-catenin activation through the WNT signaling pathway, which can further promote the proliferation of leukemic cells xiahepublishing.com. Studies investigating the disruption of Wnt/β-catenin signaling have shown that such interventions can exert anti-leukemia activity and synergize with FLT3 inhibition in FLT3-mutant acute myeloid leukemia (AML) nih.gov. While specific data on the direct effects of this compound on the Wnt/β-catenin pathway were not available in the provided search results, the established link between FLT3 signaling and the Wnt/β-catenin cascade suggests that inhibition of FLT3 by compounds like this compound could indirectly impact this pathway.

Kinase Selectivity Profiling of this compound Analogues

Kinase selectivity profiling is crucial for understanding the potential off-target effects of kinase inhibitors. Compound 5e, referred to as this compound, demonstrated favorable characteristics for further preclinical development, including its potency and selectivity nih.govacs.org. Based on profiling of K_d values for a subset of kinases inhibited by the initial hit compound (compound 1), compound 5e retained its potency against FLT3, exhibiting a K_d of 3.6 nM nih.govacs.org.

While primarily targeting FLT3, profiling revealed that compound 5e also exhibited potent binding to PDGFRB and the JAK1 JH2 domain, with K_d values of 28 nM for both nih.govacs.org. Despite these interactions, compound 5e maintained approximately 8-fold greater potency against FLT3 compared to its binding affinity for PDGFRB and JAK1 JH2 nih.govacs.org. Structure-activity relationship (SAR) studies conducted with analogues did not appear to significantly alter the kinase selectivity profile compared to the initial hit compound nih.govacs.org. The initial compound (compound 1) showed high affinity for FLT3 (61 nM) and significant, albeit lower, affinity for PDGFRB, the JAK1 JH2 domain, and the JAK2 JH1 domain acs.org. For compound 1, eleven kinases demonstrated binding affinities within tenfold of the primary target, FLT3, indicating a reasonably selective binding profile acs.org.

The K_d values for compound 5e against FLT3 and certain mutants, as well as key off-targets, are summarized in the table below, based on available research findings. nih.gov

| Kinase Target | K_d (nM) for Compound 5e |

| FLT3 | 3.6 |

| FLT3 (D835H) | 1.2 |

| FLT3 (D835V) | 0.8 |

| PDGFRB | 28 |

| JAK1 JH2 domain | 28 |

Note: K_d values below 6 nM could not be accurately measured under the assay conditions. acs.org

These profiling data indicate that while this compound is a potent inhibitor of FLT3, it also interacts with other kinases, which is a common characteristic of kinase inhibitors. The relative potency against FLT3 compared to these off-targets is a key factor in assessing its selectivity.

Structure Activity Relationships and Computational Drug Design of Flt3 Inhibitors

Chemical Scaffolds and Structural Features of FLT3-IN-5e and Related Analogues

FLT3 inhibitors often feature specific chemical scaffolds designed to interact favorably with the kinase domain. Various scaffolds have been explored, including pyrazole-based urea (B33335), pyrazolylamine, pyrimidine-4,6-diamine, and benzimidazole (B57391) derivatives. rsc.orgbohrium.comescholarship.orgbohrium.comresearchgate.net

This compound is described as a diaminopyrimidine analogue. nih.govuky.edu Structure-activity relationship (SAR) studies on series of compounds based on scaffolds like 3-phenyl-1H-5-pyrazolylamine have revealed that modifications at different positions can significantly impact FLT3 inhibition and selectivity. bohrium.combohrium.com For instance, in pyrazolo-urea derivatives, the introduction of an additional aromatic ring to the phenyl pyrazolo urea core was designed to interact with the hinge region of FLT3, aiming to increase activity and selectivity. rsc.org Substituents on the pyrazole (B372694) ring and the phenyl urea group also influence enzymatic and cellular activity. rsc.org

Compound 5e, identified in a study focusing on diaminopyrimidine analogues, demonstrated good potency against FLT3-driven AML cell lines, regardless of their FLT3 mutation status. nih.govuky.edu It retained its potency (3.6 nM) and selectivity in kinase profiling. nih.gov

Ligand-Protein Interaction Analysis

Understanding how inhibitors bind to the FLT3 kinase domain at a molecular level is crucial for rational drug design. Computational methods, particularly molecular docking, are widely used to predict and analyze these interactions. tandfonline.comnih.govmdpi.combiorxiv.org

Molecular docking simulations are employed to predict the binding pose and affinity of potential inhibitors within the FLT3 kinase domain. tandfonline.comnih.govmdpi.combiorxiv.orgsamipubco.comnih.gov These studies often utilize available crystal structures of FLT3, sometimes in complex with known inhibitors like quizartinib (B1680412) (PDB 4RT7) or gilteritinib (B612023) (PDB 6JQR), to serve as a reference for docking calculations. rsc.orgmdpi.combiorxiv.orgsamipubco.complos.org

Docking studies with pyrazole-urea derivatives, for example, have shown that these compounds can adopt a binding mode similar to that of type II inhibitors like quizartinib, interacting with the allosteric pocket of the enzyme in its inactive (DFG-out) conformation. rsc.org Molecular docking has also been used to evaluate the binding of natural compounds and identify potential novel FLT3 inhibitors based on their predicted binding energies and interactions with key residues. tandfonline.combiorxiv.orgsamipubco.combiorxiv.orgresearchgate.net

Analysis of the binding poses from molecular docking and co-crystal structures reveals key interactions between FLT3 inhibitors and the kinase domain. A critical interaction site is the hinge region, which is a conserved part of the kinase domain that forms hydrogen bonds with many inhibitors. rsc.orgbohrium.complos.org

For pyrazole-urea derivatives, the terminal aromatic ring can form hydrogen bonds with the hinge region of FLT3. rsc.org The urea group often interacts with residues involved in the Lys644-Glu661 salt bridge. rsc.org The central aromatic ring can engage in π stacking interactions with residues like the gatekeeper Phe691 and Phe830 in the DFG motif. rsc.org

In the co-crystal structure of quizartinib bound to FLT3, the imidazobenzothiazole ring interacts with the hinge region, and the sulfur atom forms a weak hydrogen bond with the backbone nitrogen of Cys694. plos.org Weak π-π stacking interactions between Tyr693 in the hinge region and the imidazobenzothiazole ring are also observed. plos.org Other key residues involved in interactions with FLT3 inhibitors include Glu692, Cys694, and Phe830. samipubco.com The gatekeeper residue Phe691 is particularly important, as it controls access to an allosteric pocket and is involved in interactions with type II inhibitors. plos.orgnih.gov Mutations in the gatekeeper residue, such as F691L, can lead to drug resistance by affecting these interactions. nih.govnih.gov

Molecular Docking Studies with FLT3 Kinase Domain

Rational Design and Lead Optimization Strategies

Rational design and lead optimization are iterative processes that utilize structural and interaction information to design compounds with improved potency, selectivity, and pharmacokinetic properties. biorxiv.orgescholarship.org

Structure-based drug design (SBDD) leverages the three-dimensional structure of the target protein, FLT3 kinase, to guide the design of inhibitors. rsc.orgbohrium.comsamipubco.complos.orgrsc.org By analyzing the binding site and the interactions of known ligands, researchers can design new molecules that are predicted to bind with high affinity and specificity. samipubco.comfrontiersin.org This approach often involves techniques like molecular docking, molecular dynamics simulations, and free energy calculations to assess the stability and strength of protein-ligand interactions. biorxiv.orgbiorxiv.orgsamipubco.com

Rational design has been applied to develop novel FLT3 inhibitors based on various scaffolds, aiming for improved potency and selectivity over other kinases like c-KIT, which can cause dose-limiting myelosuppression. escholarship.orgresearchgate.net For example, a rational design approach led to the discovery of pyrimidine-4,6-diamine derivatives as type-II FLT3 inhibitors with selectivity against c-KIT. escholarship.org

Fragment-based drug discovery (FBDD) is another strategy used in the development of kinase inhibitors, including those targeting FLT3. frontiersin.orgnih.gov FBDD involves screening libraries of small chemical fragments that bind weakly to the target protein. medchemexpress.com These fragments are then grown or merged to create larger, higher-affinity lead compounds. medchemexpress.com

FBDD can be particularly useful when structural information is limited or as an alternative to high-throughput screening. nih.govmedchemexpress.com A study demonstrated the development of a potent and selective FLT3 kinase inhibitor by systematically expanding a non-selective fragment-screening hit. nih.gov This approach can lead to the discovery of novel chemotypes that effectively inhibit FLT3. nih.govnih.gov

Computational Approaches (e.g., Virtual Screening, 3D-QSAR)

Computational approaches play a pivotal role in the discovery and optimization of FLT3 inhibitors, offering efficient and cost-effective alternatives to traditional high-throughput screening methods. These methodologies provide valuable insights into the molecular interactions, binding affinities, and structural requirements for potent FLT3 inhibition. Key computational techniques employed include virtual screening, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, including 3D-QSAR. mdpi.combiorxiv.orgpreprints.orgjst.go.jpsamipubco.comresearchgate.netnih.govfrontiersin.orgspandidos-publications.combioinformation.netnih.gov

Virtual screening, both ligand-based and structure-based, is widely used to identify potential FLT3 inhibitors from large chemical libraries. mdpi.combiorxiv.orgjst.go.jpsamipubco.comresearchgate.netfrontiersin.orgbioinformation.netnih.gov This process involves computationally screening compounds based on their similarity to known inhibitors (ligand-based) or their ability to bind to the FLT3 active site (structure-based). biorxiv.orgsamipubco.comresearchgate.netfrontiersin.orgbioinformation.net Structure-based virtual screening often utilizes molecular docking to predict the binding modes and affinities of compounds within the FLT3 kinase domain. biorxiv.orgjst.go.jpsamipubco.comresearchgate.netnih.govfrontiersin.orgbioinformation.net Studies have employed hierarchical docking workflows, starting with high-throughput virtual screening (HTVS) and progressing to standard precision (SP) and extra precision (XP) docking to refine the selection of promising candidates based on improved binding affinity and ligand efficiency. samipubco.com

Molecular docking analysis has revealed critical residues involved in the binding of ligands to the FLT3 active site, such as K644, C694, F691, E692, N701, D829, and F830. nih.gov Understanding these interactions is essential for designing effective inhibitors with enhanced efficacy. biorxiv.org

Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of protein-ligand complexes and to gain a more dynamic view of the binding event. biorxiv.orgresearchgate.netnih.govfrontiersin.orgnih.gov These simulations can confirm stable interactions and provide insights into the conformational changes of both the protein and the inhibitor upon binding. researchgate.netfrontiersin.orgnih.gov Free energy calculations from MD simulations can further evaluate the protein-ligand binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, including 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are employed to establish relationships between the chemical structures of compounds and their inhibitory activity against FLT3. mdpi.compreprints.orgnih.govspandidos-publications.com These models help identify key structural features that influence inhibitory potency and can guide the design of novel compounds with improved activity. mdpi.compreprints.orgnih.gov For instance, contour maps derived from CoMFA and CoMSIA models can indicate favorable and unfavorable regions for chemical group substitutions. nih.gov

Machine learning (ML) has also been integrated into QSAR studies for predicting the inhibitory potency (pIC50 values) of FLT3 inhibitors. mdpi.compreprints.org A machine learning-based QSAR model utilizing a random forest regressor and a large dataset of compounds demonstrated high predictive accuracy for unseen compounds, with an R² value of 0.941 and a standard deviation of 0.237 in the test set. mdpi.compreprints.org This model significantly improved upon the predictive performance of previous QSAR studies. mdpi.compreprints.org

Research findings highlight the application of these computational methods in identifying potent FLT3 inhibitors. For example, a study identified a novel small molecule inhibitor, FLIN-4, through structure-based virtual screening, which showed potent inhibitory effects against FLT3 (IC50 = 1.07 ± 0.04 nM) and significant anti-proliferative activity against AML cell lines. frontiersin.orgnih.gov Molecular dynamics simulations confirmed the stable interaction between FLIN-4 and FLT3. frontiersin.orgnih.gov

In the context of specific compounds, research on an imidazo[1,2-a]pyridine-thiophene series of inhibitors has utilized inhibition kinetics studies to understand their interaction with FLT3. Compound 5e, belonging to this series, was found to compete with ATP for binding in the FLT3 pocket, classifying it as a type-I inhibitor. nih.gov Compound 5e is noted as a potent FLT3 inhibitor currently in preclinical evaluation for acute myelogenous leukemia. guidetoimmunopharmacology.orgguidetopharmacology.org

Computational studies also investigate the impact of FLT3 mutations, such as D835Y and F691L, on inhibitor binding affinity, providing crucial information for the design of inhibitors effective against resistant forms of FLT3. nih.govnih.gov

The integration of various computational techniques, including virtual screening, molecular docking, molecular dynamics, and QSAR, provides a powerful framework for the rational design and discovery of novel and potent FLT3 inhibitors. biorxiv.orgsamipubco.comresearchgate.netnih.govfrontiersin.org

Summary of Computational Study Findings

| Computational Method | Application in FLT3 Inhibitor Discovery | Key Findings / Insights | Relevant Compounds / Examples | Source(s) |

| Virtual Screening | Identification of potential inhibitors from large libraries (ligand-based and structure-based). | Efficiently identifies compounds with potential inhibitory effects; allows selection of candidates with desired properties. | Novel candidates identified through LBVS and SBVS, e.g., FLIN-4. | mdpi.combiorxiv.orgjst.go.jpsamipubco.comresearchgate.netfrontiersin.orgbioinformation.netnih.gov |

| Molecular Docking | Prediction of binding modes and affinities; understanding protein-ligand interactions. | Identifies critical binding residues (e.g., K644, C694, D829); predicts binding strength; guides structural modifications. | Interactions of various inhibitors, including FLINs and pyrimidine (B1678525) derivatives. nih.govfrontiersin.org | biorxiv.orgjst.go.jpsamipubco.comresearchgate.netnih.govfrontiersin.orgbioinformation.net |

| Molecular Dynamics | Assessment of protein-ligand complex stability; understanding dynamic interactions. | Confirms stable binding interactions; provides insights into conformational changes; evaluates binding affinity through free energy calculations. | Stability of novel inhibitors like FLIN-4 bound to FLT3. researchgate.netnih.govfrontiersin.orgnih.gov | biorxiv.orgresearchgate.netnih.govfrontiersin.orgnih.gov |

| QSAR (including 3D-QSAR) | Establishing relationships between chemical structure and inhibitory activity; predicting potency. | Identifies structural features influencing activity; predicts pIC50 values; guides the design of new compounds. | CoMFA and CoMSIA models for pyrimidine derivatives; ML-based QSAR model with high predictive accuracy. mdpi.compreprints.orgnih.govspandidos-publications.com | mdpi.compreprints.orgnih.govspandidos-publications.com |

| Inhibition Kinetics | Determining the mechanism of inhibition (e.g., competitive, non-competitive). | Clarifies how an inhibitor interacts with the enzyme, such as competing with ATP for the binding site. | Compound 5e shown to compete with ATP, classified as a type-I inhibitor. nih.gov | nih.gov |

Preclinical Efficacy Evaluation of Flt3 in 5e in Cellular and in Vivo Models

In Vitro Cellular Activity in Leukemic Cell Lines

Preclinical studies evaluating the in vitro activity of FLT3 inhibitors, including compound 5e, focus on their effects on leukemic cell lines, particularly those harboring activating FLT3 mutations such as internal tandem duplications (ITD) or tyrosine kinase domain (TKD) point mutations. mdpi.comashpublications.orgashpublications.orgnih.govresearchgate.net Cell lines like MV4-11, MOLM-13, and MOLM-14 are commonly used models for FLT3-ITD positive AML. mdpi.comashpublications.orgaacrjournals.orgnih.govnih.govaacrjournals.org

Proliferation Inhibition in FLT3-Mutated Cell Lines (e.g., MV4-11, MOLM-13, MOLM-14)

Potent FLT3 inhibitors are expected to inhibit the proliferation of FLT3-mutated leukemic cell lines in a dose-dependent manner. While numerous studies report on the proliferation inhibitory effects of various FLT3 inhibitors in cell lines such as MV4-11, MOLM-13, and MOLM-14 mdpi.comashpublications.orgaacrjournals.orgnih.govnih.gov, specific detailed research findings and data tables solely focused on the proliferation inhibition of FLT3-IN-5e in these cell lines were not extensively available in the provided search results. General findings on FLT3 inhibition indicate that these compounds can significantly reduce the growth of FLT3-ITD positive cells. mdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest

FLT3 inhibitors aim to induce apoptosis (programmed cell death) and cell cycle arrest in sensitive leukemic cells. Studies with various FLT3 inhibitors in FLT3-mutated cell lines have demonstrated their capacity to induce apoptosis and cause cell cycle arrest, often in the G0/G1 or sub-G1 phase. mdpi.comashpublications.orgnih.govnih.govhaematologica.orgnih.gov This leads to a decrease in the number of proliferating cells and an increase in the proportion of cells undergoing cell death. Specific data detailing the induction of apoptosis and cell cycle arrest by this compound were not prominently featured in the provided search results, although it is a characteristic effect expected of potent FLT3 inhibitors in susceptible cell lines.

Effects on Cellular Metabolism (e.g., Glutamine Uptake)

FLT3-ITD positive AML cells exhibit altered metabolic dependencies. nih.govnih.govaacrjournals.orgbiorxiv.org Studies investigating the effects of FLT3 inhibition on cellular metabolism have shown impacts on pathways such as glycolysis and glutaminolysis. nih.govnih.govaacrjournals.org For instance, some FLT3 inhibitors have been shown to decrease glutamine uptake and alter glutamine metabolism in FLT3-ITD positive cells. nih.gov This can lead to decreased ATP production and glutathione (B108866) synthesis, affecting cellular redox homeostasis. nih.govaacrjournals.org While the impact of FLT3 inhibition on cellular metabolism is an active area of research, specific findings regarding the effects of this compound on cellular metabolism, such as glutamine uptake, were not detailed in the provided search results.

Efficacy in Patient-Derived Ex Vivo Models

In Vivo Preclinical Model Systems

In vivo preclinical models, particularly murine xenograft models of AML, are essential for evaluating the efficacy of candidate therapeutic agents in a living system. These models typically involve engrafting human AML cell lines or patient-derived blasts into immunodeficient mice and assessing the compound's ability to reduce leukemia burden, inhibit tumor growth, and prolong survival. ashpublications.orgnih.govaacrjournals.orghaematologica.orgaacrjournals.orgbmj.comashpublications.orgnih.govbio-conferences.orgresearchgate.netuni-muenchen.denih.govfrontiersin.org

Mechanisms of Resistance to Flt3 Inhibition and Overcoming Strategies

Genetic Mechanisms of Acquired Resistance

Acquired genetic alterations represent a primary means by which leukemia cells develop resistance to FLT3 inhibitors. These alterations can either affect the drug target itself (on-target mutations) or activate alternative signaling pathways (off-target genetic alterations). nih.govnih.govresearchgate.netfrontiersin.orgnih.govmdpi.comnih.gov

On-Target FLT3 Secondary Mutations (e.g., D835Y, F691L)

Secondary mutations within the FLT3 gene, particularly in the tyrosine kinase domain (TKD), are a well-established mechanism of acquired resistance to FLT3 inhibitors. nih.govnih.govacs.orgresearchgate.netfrontiersin.orgnih.govaacrjournals.orgashpublications.org These mutations can impair inhibitor binding or maintain the kinase in an active conformation despite the presence of the drug.

Notable examples of such mutations include those affecting the D835 residue in the activation loop and the F691 residue, often referred to as the "gatekeeper" residue. nih.govnih.govacs.orgresearchgate.netnih.govashpublications.orgashpublications.orgaacrjournals.orgnih.gov The D835 mutations (e.g., D835Y, D835V, D835H) are frequently observed in patients who relapse after treatment with type II FLT3 inhibitors, such as quizartinib (B1680412) and sorafenib, which bind to the inactive conformation of the kinase. nih.govnih.govresearchgate.netresearchgate.netnih.govashpublications.orgaacrjournals.orgonclive.commdpi.com These mutations can stabilize the active conformation of FLT3, thereby reducing the binding affinity of type II inhibitors. nih.govnih.govresearchgate.netacs.org

The F691L gatekeeper mutation is particularly challenging as it can confer resistance to both type I and type II FLT3 inhibitors by obstructing access to the ATP-binding pocket. nih.govresearchgate.netacs.orgresearchgate.netnih.govnih.gov This mutation has been shown to cause universal resistance to several currently available FLT3 inhibitors. nih.govresearchgate.netacs.org

Studies analyzing paired samples from patients before and after relapse on FLT3 inhibitor therapy have identified the emergence of these secondary mutations at the time of resistance. nih.govashpublications.orgaacrjournals.org For instance, in patients treated with quizartinib, secondary mutations at D835 or F691 were found in a significant proportion of relapsed cases. nih.govashpublications.org

Interactive Table 1: Examples of On-Target FLT3 Secondary Mutations and Associated Resistance

| Mutation | Location (Residue) | Common Inhibitors Affected | Mechanism of Resistance |

| D835Y | Activation Loop | Type II inhibitors (e.g., Quizartinib, Sorafenib) | Stabilizes active conformation, reduces inhibitor binding |

| D835V | Activation Loop | Type II inhibitors | Stabilizes active conformation, reduces inhibitor binding |

| D835H | Activation Loop | Type II inhibitors | Stabilizes active conformation, reduces inhibitor binding |

| F691L | Gatekeeper | Both Type I and Type II inhibitors | Obstructs ATP-binding pocket |

Non-Genetic Mechanisms of Resistance

Beyond genetic alterations, non-genetic factors, particularly those originating from the bone marrow microenvironment, play a crucial role in mediating resistance to FLT3 inhibitors.

Bone Marrow Microenvironment-Mediated Resistance (e.g., FLT3 Ligand, Stromal Cells)

The bone marrow microenvironment provides a protective niche for leukemia cells, contributing to both primary and acquired resistance to various therapies, including FLT3 inhibitors. nih.govmdpi.comnih.govnih.govresearchgate.netelifesciences.org Interactions between leukemia cells and bone marrow stromal cells, as well as the presence of soluble factors, can attenuate the effects of FLT3 inhibition. mdpi.comnih.govnih.govresearchgate.netelifesciences.orgoncotarget.com

The FLT3 ligand (FL), produced by bone marrow stromal cells, is a key mediator of microenvironment-mediated resistance. liverpool.ac.ukmdpi.comfrontiersin.orgnih.govaacrjournals.orgonclive.comnih.govresearchgate.netoncotarget.com While FLT3 inhibitors target the kinase domain, high concentrations of FL in the bone marrow can activate wild-type FLT3 (which is often co-expressed with mutant FLT3 in AML cells) and potentially even the mutated receptor, leading to persistent activation of downstream survival pathways like MAPK. liverpool.ac.ukmdpi.comnih.govresearchgate.netoncotarget.com This ligand-dependent activation can provide survival signals to AML cells even in the presence of FLT3 inhibitors. mdpi.comnih.govoncotarget.com

Other factors secreted by bone marrow stromal cells, such as fibroblast growth factor 2 (FGF2), can also promote resistance. mdpi.comfrontiersin.orgaacrjournals.orgresearchgate.netbiorxiv.orgresearchgate.net FGF2 can activate alternative signaling pathways, such as FGFR1 and downstream MAPK signaling, bypassing the need for active FLT3 signaling for cell survival. mdpi.comaacrjournals.orgresearchgate.netresearchgate.net Increased FGF2 expression in bone marrow stromal cells has been observed in patients who develop resistance to FLT3 inhibitors. mdpi.comaacrjournals.org

Cell adhesion to the bone marrow microenvironment can also contribute to resistance. mdpi.com Furthermore, bone marrow stromal cells can influence the metabolism of FLT3 inhibitors, for instance, through the expression of enzymes like CYP3A4, which can lead to drug degradation and reduced intracellular drug concentrations. mdpi.comresearchgate.netbiorxiv.org

Interactive Table 3: Bone Marrow Microenvironment Factors Mediating Resistance

| Microenvironment Factor | Source | Mechanism of Resistance |

| FLT3 Ligand (FL) | Stromal Cells | Activates wild-type FLT3 and potentially mutant FLT3, activating downstream survival pathways |

| FGF2 | Stromal Cells | Activates alternative pathways (e.g., FGFR1, MAPK) |

| Cell Adhesion | Stromal Cells | Provides survival signals |

| CYP3A4 Enzyme | Stromal Cells | Metabolizes and degrades FLT3 inhibitors |

Upregulation of Anti-Apoptotic Proteins (e.g., BCL2, Mcl-1)

Evasion of apoptosis is a hallmark of cancer, and the dysregulation of proteins involved in the apoptotic pathway is a significant mechanism of resistance to targeted therapies, including FLT3 inhibitors. mdpi.commdpi.com Upregulation of anti-apoptotic proteins, particularly members of the BCL-2 family, can protect leukemia cells from the pro-apoptotic effects induced by FLT3 inhibition. liverpool.ac.uknih.govmdpi.commdpi.comashpublications.orgfrontiersin.org

BCL-2 and MCL-1 are two key anti-apoptotic proteins frequently overexpressed in AML. mdpi.commdpi.comfrontiersin.orgnih.gov High levels of MCL-1 have been associated with resistance to FLT3 inhibitors, and FLT3-ITD signaling can upregulate MCL-1 expression, often through the STAT5 pathway. mdpi.comnih.govmdpi.comnih.gov MCL-1 can bind to pro-apoptotic proteins, preventing mitochondrial outer membrane permeabilization and subsequent apoptosis. mdpi.comnih.gov

Similarly, elevated levels of BCL-2 can confer resistance to FLT3 inhibitors. nih.govmdpi.comashpublications.org In some cases, acquired mutations like FLT3-ITD/D835 can lead to increased BCL-2 expression, contributing to TKI resistance. ashpublications.org Targeting BCL-2 with inhibitors like venetoclax (B612062) has shown synergy with FLT3 inhibitors in preclinical studies, suggesting that co-targeting can overcome resistance mediated by BCL-2 upregulation. mdpi.comashpublications.orgnih.gov

Interactive Table 4: Anti-Apoptotic Proteins Involved in Resistance

| Protein | Family | Mechanism in Resistance |

| BCL-2 | BCL-2 Family | Inhibits apoptosis, can be upregulated in resistant cells |

| MCL-1 | BCL-2 Family | Inhibits apoptosis, often upregulated downstream of FLT3/STAT5 |

Activation of Bypass Signaling Pathways (e.g., ATM/mTOR, BTK, Aurora Kinase)

Leukemia cells can also develop resistance by activating alternative signaling pathways that compensate for the inhibited FLT3 signaling and promote cell survival and proliferation. researchgate.net These bypass pathways can be activated through various mechanisms, including genetic alterations (as discussed in 5.1.2) or non-genetic adaptations.

The PI3K/Akt/mTOR pathway is a critical survival pathway often activated downstream of FLT3. researchgate.netmdpi.commdpi.comelifesciences.orgnih.gov While FLT3 inhibition aims to suppress this pathway, its persistent activation through alternative mechanisms can lead to resistance. researchgate.netmdpi.commdpi.comelifesciences.org Recent research has highlighted a novel ATM/mTOR pathway that can be activated by the bone marrow microenvironment, leading to resistance to FLT3 inhibitors by regulating oxidative phosphorylation. elifesciences.orgbiorxiv.org Inhibiting mTOR in combination with FLT3 inhibition has shown promise in overcoming this type of resistance in preclinical models. elifesciences.orgbiorxiv.org

Bruton's tyrosine kinase (BTK) has also been implicated in FLT3 inhibitor resistance. nih.govhaematologica.org BTK is part of the FLT3-ITD signalosome and can mediate FLT3-ITD-dependent activation of pathways like Myc and STAT5. nih.gov Targeting BTK in combination with FLT3 inhibitors has shown synergistic anti-leukemic effects and can help overcome resistance, potentially by inhibiting autophagy which can be upregulated in resistant cells via BTK activation. nih.govhaematologica.org

Aurora kinases (AURK), a family of serine/threonine kinases, have also been identified as mediators of early resistance to FLT3 inhibitors like gilteritinib (B612023). ashpublications.orgresearchgate.netnih.govhaematologica.org Overexpression of Aurora kinases has been observed in leukemia cells, and their inhibition can re-sensitize resistant cells to FLT3 inhibitors. ashpublications.orgresearchgate.nethaematologica.org Dual inhibition of FLT3 and Aurora kinases is being explored as a strategy to overcome resistance. ashpublications.orghaematologica.org

Interactive Table 5: Bypass Signaling Pathways Involved in Resistance

| Pathway/Kinase | Role in Resistance | Potential Overcoming Strategy |

| ATM/mTOR | Promotes survival, regulates oxidative phosphorylation, activated by microenvironment | mTOR inhibitors (combination) |

| BTK | Mediates downstream signaling (Myc, STAT5), linked to autophagy | BTK inhibitors (combination) |

| Aurora Kinase | Involved in cell cycle progression, contributes to early resistance | Aurora kinase inhibitors (combination) |

Autophagy-Mediated Resistance

Based on the currently available information, there is no specific research detailing the involvement of FLT3-IN-5e in autophagy-mediated resistance to FLT3 inhibition. General mechanisms of autophagy-mediated resistance in FLT3-mutated AML have been explored, indicating that autophagy can be upregulated under FLT3-inhibitor stress and contribute to resistance by promoting cell survival wikipedia.orgwikipedia.orgmims.com. Targeting autophagy has been suggested as a potential strategy to overcome such resistance wikipedia.orgmims.com. However, the direct relationship between this compound and these autophagy pathways has not been specifically documented in the reviewed literature.

Strategies for Overcoming Resistance

Development of Novel FLT3 Inhibitors Active Against Resistant Mutants

This compound has been identified as a novel, potent, and selective inhibitor of FLT3. It was discovered through profiling and structure-activity relationship studies of diaminopyrimidine analogues mims.comebi.ac.uk. Research has demonstrated that this compound exhibits good potency against AML cell lines driven by FLT3, including those with FLT3 mutations mims.comebi.ac.uk. In vitro pharmacological profiling indicated that this compound possessed characteristics suitable for further preclinical development mims.comebi.ac.uk. It demonstrated a dissociation constant (Kd) of 3.6 nM and an inhibitory concentration 50 (IC50) of less than 6 nM against FLT3 mims.comwikipedia.org. This compound has also served as a lead structure for the development of subsequent FLT3 inhibitors aimed at overcoming drug resistance, including compounds active against clinically relevant resistant mutants such as FLT3-ITD/D835Y and FLT3-ITD/F691L citeab.com.

Rational Combination Therapy Approaches (e.g., with HDAC inhibitors, BTK inhibitors, Menin-MLL inhibitors, Pim inhibitors)

Specific information regarding rational combination therapy approaches involving this compound was not found in the reviewed literature. While combination therapies with various agents, such as HDAC inhibitors, BTK inhibitors, and mTOR inhibitors, have been investigated as strategies to overcome resistance to FLT3 inhibitors in general americanelements.comwikidata.orgtranscriptionfactor.orgnih.govnih.govnih.gov, there is no specific data available on the use of this compound in such combinations.

Future Directions and Research Opportunities in Flt3 in 5e Analogues and Flt3 Inhibition

Exploration of Novel Chemical Scaffolds for Enhanced Potency and Selectivity

The development of novel chemical scaffolds is a critical area of research aimed at generating FLT3 inhibitors with improved potency and selectivity profiles. Existing FLT3 inhibitors, while effective, can face limitations such as off-target effects and reduced activity against specific FLT3 mutations or in the presence of certain resistance mechanisms rsc.orgnih.gov.

Research is exploring underexplored scaffolds, such as biphenyl (B1667301) substituted pyrazoyl-ureas, to identify novel FLT3 inhibitors with potential type II binding modes rsc.org. Optimized compounds from such series have demonstrated nanomolar activity against isolated FLT3 and FLT3-driven cell lines, showing minimal toxicity against control cell lines and a narrow selectivity profile rsc.org. Another promising avenue involves the exploration of α-triazolylboronic acids as a novel chemotype for FLT3 inhibition. Selected compounds from this class have shown low micromolar activities in enzymatic and cellular assays and selectivity against control cell lines researchgate.net. In silico studies suggest a recurring binding mode, and control analogues lacking the boronic acid group were inactive, highlighting the importance of this functional group for activity researchgate.net. The incorporation of a boronic group in a drug scaffold could potentially enhance the bioavailability and pharmacokinetic profile of conventional anticancer chemotypes researchgate.net.

The goal is to design inhibitors that bind to FLT3 with high affinity and specificity, minimizing off-target interactions that could lead to undesirable side effects nih.gov. This involves understanding the detailed molecular interactions between inhibitors and the FLT3 kinase domain, including interactions with key residues and the impact of different chemical moieties on binding stability and affinity biorxiv.orgresearchgate.net. Computational approaches, such as molecular docking and molecular dynamics simulations, play a crucial role in identifying potential binding modes and guiding the design of novel compounds researchgate.netbiorxiv.orgresearchgate.net.

Development of Inhibitors Active Against Broad Spectrum of FLT3 Mutations

Resistance to FLT3 inhibitors is a significant challenge in AML treatment, often arising from the emergence of secondary mutations within the FLT3 kinase domain or activation of bypass signaling pathways frontiersin.orgmdpi.commdpi.com. Therefore, a key research direction is the development of FLT3 inhibitors that are active against a broad spectrum of FLT3 mutations, including those known to confer resistance to currently available agents.

Secondary mutations at residues such as D835, Y842, and the gatekeeper residue F691 in the kinase domain have been reported in patients who relapse after treatment with FLT3 inhibitors like quizartinib (B1680412) mdpi.com. Type I inhibitors, such as gilteritinib (B612023) and crenolanib, can be more susceptible to off-target resistance mechanisms compared to type II inhibitors mdpi.com. Research is focused on developing inhibitors that can overcome the resistance conferred by these on-target mutations. For instance, some novel compounds have shown potent activity against FLT3 mutants correlated with drug resistance in preclinical studies researchgate.net.

Understanding the structural basis of resistance mutations and how they affect inhibitor binding is crucial for designing next-generation inhibitors mdpi.com. Computational studies and in vitro testing against cell lines expressing various FLT3 resistance mutations are essential tools in this effort nih.gov. The aim is to develop pan-FLT3 inhibitors that retain activity across different ITD and TKD mutations, thereby potentially preventing or delaying the emergence of resistance.

Investigation of Synergistic Therapeutic Combinations in Preclinical Settings

Given the complexity of AML and the multifactorial nature of resistance, combining FLT3 inhibitors with other therapeutic agents is a promising strategy to enhance anti-leukemic activity and overcome resistance frontiersin.orgmdpi.com. Preclinical studies are actively investigating synergistic therapeutic combinations involving FLT3-IN-5e analogues or other potent FLT3 inhibitors.

Combinations with BCL-2 inhibitors, such as venetoclax (B612062), have shown synergistic activity in preclinical models of FLT3-ITD+ AML haematologica.org. FLT3 inhibition can indirectly target BCL-XL and MCL-1, priming cells towards BCL-2 dependence and enhancing the efficacy of BCL-2 inhibitors haematologica.org. Studies have demonstrated that combinations of FLT3 inhibitors like quizartinib or gilteritinib with venetoclax or MCL-1 inhibitors (e.g., AMG 176) can lead to greater anti-tumor efficacy and prolonged survival in preclinical models compared to monotherapy haematologica.orgcancernetwork.comashpublications.org.

Other combinations being explored include those with inhibitors targeting parallel or downstream signaling pathways that may contribute to resistance, such as the RAS/MAPK pathway or the JAK/STAT5 pathway frontiersin.orgmdpi.com. Combining FLT3 inhibitors with MDM2 inhibitors has also shown synergistic activity in preclinical models, inducing apoptosis in FLT3-ITD/TP53 wild-type AML cells aacrjournals.org. Furthermore, combinations with menin-MLL inhibitors are being investigated, particularly in AML with NPM1 mutations or MLL fusions, which can cooperate with FLT3 mutations nih.gov. Preclinical studies using cell lines and xenograft models are crucial for identifying effective combinations and understanding the underlying mechanisms of synergy haematologica.orgcancernetwork.comaacrjournals.orgnih.gov.

Advanced Computational Modeling and Systems Biology Approaches in FLT3 Inhibitor Design

Advanced computational modeling and systems biology approaches are increasingly being utilized to accelerate the design and optimization of FLT3 inhibitors and to understand the complex biological networks involved in FLT3-driven AML and resistance biorxiv.orgaacrjournals.orgresearchgate.net.

Computational techniques such as structure-based virtual screening, molecular docking, and molecular dynamics simulations are employed to identify potential lead compounds, predict binding affinities, and analyze the interactions between inhibitors and FLT3, including various mutant forms researchgate.netbiorxiv.orgresearchgate.netresearchgate.net. These methods can help prioritize compounds for synthesis and experimental testing, reducing the time and resources required for drug discovery biorxiv.org.

Systems biology approaches integrate diverse biological data, including genomic, proteomic, and signaling pathway information, to create models that simulate the behavior of AML cells aacrjournals.orgashpublications.org. These models can help elucidate the complex signaling networks downstream of FLT3, identify key nodes that contribute to proliferation and survival, and predict how inhibiting FLT3 or combining inhibitors with other agents might affect these networks aacrjournals.orgplos.org. Computational bio-simulation platforms are being developed to predict drug response based on genomic data, showing promise in predicting the efficacy of FLT3 inhibitors and potentially guiding personalized therapy ashpublications.org. These approaches can also aid in understanding the mechanisms of resistance by identifying alternative pathways that become activated upon FLT3 inhibition frontiersin.orgaacrjournals.org.

Understanding Long-Term Preclinical Responses and Relapse Mechanisms

While initial responses to FLT3 inhibitors can be encouraging, relapse remains a major challenge in FLT3-mutated AML dovepress.comaacrjournals.org. Understanding the mechanisms underlying long-term preclinical responses and the development of relapse is critical for developing more durable therapies.

Preclinical studies using long-term culture models and in vivo xenograft models are essential for observing the evolution of resistance and identifying the molecular changes that occur in residual leukemia cells that survive initial treatment mdpi.comnih.gov. These studies can help to identify novel on-target FLT3 mutations or off-target alterations in other genes and pathways that drive relapse frontiersin.orgmdpi.comaacrjournals.org.

Q & A

Q. What are the primary biochemical mechanisms through which FLT3-IN-5e inhibits FLT3 kinase activity, and how can researchers design experiments to validate these mechanisms?

Methodological Answer: To validate this compound's mechanism, employ kinase inhibition assays using recombinant FLT3 kinase domains (wild-type and mutants like FLT3-ITD). Measure IC50 values via fluorescence-based ADP-Glo assays. Use competitive binding assays (e.g., surface plasmon resonance) to confirm direct binding. Include negative controls (e.g., inactive analogs) and positive controls (e.g., known FLT3 inhibitors like Midostaurin). For cellular validation, use FLT3-dependent cell lines (e.g., MV4-11) and assess phosphorylation inhibition via Western blotting with phospho-specific FLT3 antibodies .

Q. What initial in vitro assays are recommended to assess this compound’s potency and selectivity against FLT3-ITD mutants compared to wild-type receptors?

Methodological Answer: Begin with dose-response curves in FLT3-driven leukemia cell lines (e.g., MV4-11 for FLT3-ITD, RS4;11 for wild-type FLT3). Calculate IC50 values using CellTiter-Glo assays. Test selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) covering 50+ kinases. Include counter-screening against non-FLT3-dependent cell lines (e.g., HL-60) to rule off-target cytotoxicity. Use structure-activity relationship (SAR) analysis to correlate chemical modifications with potency shifts .

Advanced Research Questions

Q. How should researchers optimize cellular assay conditions to account for this compound’s off-target effects while maintaining statistical power in dose-response studies?

Methodological Answer: Implement multivariate experimental designs (e.g., factorial ANOVA) to isolate FLT3-specific effects. Use shRNA knockdown or CRISPR-Cas9 FLT3 knockout models as internal controls. For statistical rigor, apply Bonferroni correction to adjust for multiple comparisons in high-throughput screens. Include time-resolved assays to differentiate acute vs. chronic inhibition effects. Validate findings with orthogonal methods (e.g., phosphoproteomics) to confirm target engagement .

Q. What methodological approaches are effective in resolving contradictory findings between this compound’s in vitro kinase inhibition data and in vivo tumor regression outcomes?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess drug exposure and target coverage in vivo. Use intravital imaging in xenograft models to monitor this compound penetration into bone marrow niches. Evaluate tumor microenvironment (TME) factors (e.g., stromal cell interactions) via single-cell RNA sequencing. Perform dose fractionation studies to determine if intermittent dosing improves efficacy. Cross-reference in vitro data with clinical AML patient-derived xenograft (PDX) models to validate translational relevance .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s resistance mechanisms in relapsed AML patients?

Methodological Answer: Apply weighted gene co-expression network analysis (WGCNA) to identify resistance-associated gene clusters in RNA-seq data. Use phosphoproteomic profiling (e.g., LC-MS/MS) to map compensatory signaling pathways (e.g., RAS/MAPK, PI3K/AKT). Validate findings with functional genomics (e.g., CRISPR screens) to pinpoint synthetic lethal targets. Leverage machine learning (e.g., random forest models) to predict resistance biomarkers from integrated omics datasets. Share raw data via repositories like PRIDE or GEO to enable reproducibility .

Data Analysis & Validation

Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with standard AML therapies (e.g., cytarabine)?

Methodological Answer: Use Chou-Talalay combination index (CI) analysis to quantify synergy (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects. Apply Bliss independence models to distinguish drug interactions from monotherapy effects. For preclinical studies, employ mixed-effects models to account for inter-mouse variability in xenograft cohorts. Validate synergy mechanisms via flow cytometry (apoptosis assays) and RNA sequencing (pathway enrichment analysis) .

Q. How can researchers address discrepancies in this compound’s reported IC50 values across independent studies?

Methodological Answer: Standardize assay conditions (e.g., ATP concentrations, incubation times) using guidelines from the Assay Guidance Manual. Perform inter-laboratory reproducibility studies with shared reference compounds (e.g., AC220). Use normalized data reporting (e.g., % inhibition at 1 µM) alongside IC50 values. Publish raw dose-response curves and curve-fitting parameters (e.g., Hill slopes) in supplementary materials .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical reporting of this compound’s adverse effects in preclinical studies?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, detailing humane endpoints and sample sizes. Report hematological toxicity (e.g., platelet counts) and organ histopathology in supplementary files. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets. Disclose conflicts of interest and funding sources in the "Acknowledgments" section, per journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.